molecular formula C8H6BrF3O B1285271 3-Trifluoromethyl-4-bromoanisole CAS No. 400-72-6

3-Trifluoromethyl-4-bromoanisole

Cat. No. B1285271
CAS RN: 400-72-6
M. Wt: 255.03 g/mol
InChI Key: NSGGOSHNRGWKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related trifluoromethylated compounds is described in several papers. For instance, the indium-mediated allylation of glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene leads to the synthesis of trifluoroisoleucines and trifluorovaline, demonstrating the utility of bromo and trifluoromethyl groups in stereoselective synthesis . Another paper discusses the synthesis of trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones, indicating that bromo and trifluoromethyl substituents can participate in cascade reactions . These studies suggest that 3-Trifluoromethyl-4-bromoanisole could potentially be used as a building block in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure and conformation of trifluoromethylated compounds have been investigated, highlighting the influence of the trifluoromethyl group on molecular conformation and crystal packing . The presence of this group can lead to various intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which could be relevant to the structure of 3-Trifluoromethyl-4-bromoanisole.

Chemical Reactions Analysis

The reactivity of bromo and trifluoromethyl substituents is explored in several papers. For example, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the formation of difluoromethylidene-tetrahydroquinolines . This indicates that the bromo and trifluoromethyl groups can participate in radical cyclization reactions, which could be applicable to 3-Trifluoromethyl-4-bromoanisole.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic methods and theoretical calculations. For instance, the vibrational analysis of 3-bromoanisole provides insights into the effects of bromo substitution on the vibrational spectra . Additionally, the study of α,α,α-trifluoroanisol's geometric structure reveals the impact of fluorination on the conformation of the methoxy group . These findings could be extrapolated to predict the properties of 3-Trifluoromethyl-4-bromoanisole.

Future Directions

The trifluoromethyl group is a useful structural motif in many biologically active molecules, and the development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active research topic . Therefore, compounds like 3-Trifluoromethyl-4-bromoanisole may have potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-bromo-4-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGGOSHNRGWKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560873
Record name 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethyl-4-bromoanisole

CAS RN

400-72-6
Record name 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.